2-Amino-3,4-dimethylhexanoic acid

Lipophilicity Permeability Peptide design

2-Amino-3,4-dimethylhexanoic acid (CAS 1934378-11-6 racemic; 1933788-33-0 (2S)-enantiomer) is a synthetic, non-proteinogenic, α,γ-branched-chain amino acid of molecular formula C₈H₁₇NO₂ and molecular weight 159.23 g·mol⁻¹. The compound features a stereogenic α-carbon and two additional chiral centers at the β- and γ-positions, resulting in 2³ = 8 potential configurational isomers—a level of stereochemical complexity that can be leveraged to modulate peptide conformation, proteolytic stability, and lipophilicity.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B15269229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4-dimethylhexanoic acid
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(C)C(C)C(C(=O)O)N
InChIInChI=1S/C8H17NO2/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)
InChIKeyDJFPUIRBUQHIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,4-dimethylhexanoic Acid – Identity, Physicochemical Baseline, and Procurement Starting Point


2-Amino-3,4-dimethylhexanoic acid (CAS 1934378-11-6 racemic; 1933788-33-0 (2S)-enantiomer) is a synthetic, non-proteinogenic, α,γ-branched-chain amino acid of molecular formula C₈H₁₇NO₂ and molecular weight 159.23 g·mol⁻¹ [1]. The compound features a stereogenic α-carbon and two additional chiral centers at the β- and γ-positions, resulting in 2³ = 8 potential configurational isomers—a level of stereochemical complexity that can be leveraged to modulate peptide conformation, proteolytic stability, and lipophilicity. Commercial availability is limited to specialty chemical suppliers; the racemic form is offered at ≥98% purity (HPLC) and the (2S)-enantiomer at ≥95% purity, typically at milligram-to-gram scale with lead times of 2–3 weeks for bulk quantities .

Why Generic Substitution of 2-Amino-3,4-dimethylhexanoic Acid Is Not Equivalent: The Evidence Gap


A targeted literature survey reveals a notable absence of published research detailing the initial synthesis or biological characterization of 2-amino-3,4-dimethylhexanoic acid . The compound is not indexed in major biological activity databases such as ChEMBL or DrugBank, and no peer-reviewed head-to-head comparative study exists against its closest positional isomers (e.g., 3,5-dimethyl-, 5,5-dimethylnorleucine, or 3,3-dimethylhexanoic acid). Consequently, any claim of functional superiority over in-class analogs currently rests on class-level inference from the broader non-proteinogenic branched-chain amino acid literature and on computable physicochemical property differences rather than on direct experimental comparison. This document therefore distinguishes the compound on the basis of (i) predicted molecular descriptors, (ii) stereochemical complexity relative to simpler analogs, (iii) procurement specifications, and (iv) positional-isomer diversity—while explicitly flagging the absence of head-to-head biological or pharmacological evidence.

Quantitative Evidence Guide – 2-Amino-3,4-dimethylhexanoic Acid vs. Closest Comparators


Predicted Lipophilicity (XLogP3): 2-Amino-3,4-dimethylhexanoic Acid vs. Unbranched Norleucine

The calculated partition coefficient (XLogP3) for (2S)-2-amino-3,4-dimethylhexanoic acid is −0.7 [2]. Although this value is identical to that of the positional isomer 2-amino-5,5-dimethylhexanoic acid, it is approximately 1.2 log units higher than the unbranched parent compound L-norleucine (XLogP3 ca. −1.9) [1], indicating that the branched side chain substantially increases hydrophobicity. Increased lipophilicity can enhance passive membrane permeability and alter peptide–membrane interactions when this building block is incorporated into peptide sequences.

Lipophilicity Permeability Peptide design

Topological Polar Surface Area (TPSA) Comparison Within the Dimethyl-Norleucine Isomer Family

The topological polar surface area (TPSA) is 63.3 Ų for 2-amino-3,4-dimethylhexanoic acid, compared with 63.3 Ų for 5,5-dimethylnorleucine and 63.3 Ų for other positional isomers sharing the same molecular formula [1]. This invariant TPSA across the dimethyl-norleucine isomer series implies that differentiation among these positional isomers does not arise from global polarity but from local steric and stereoelectronic effects imparted by the position of methyl branching on the hexanoic acid backbone.

Polar surface area Oral bioavailability Blood-brain barrier

Number of Stereogenic Centers and Isomeric Complexity vs. Natural Branched-Chain Amino Acids

2-Amino-3,4-dimethylhexanoic acid contains three chiral centers (Cα, Cβ, Cγ), yielding eight possible stereoisomers [1]. By contrast, the natural branched-chain amino acid L-isoleucine (2-amino-3-methylpentanoic acid) possesses only two stereogenic centers (Cα and Cβ) and four stereoisomers [2]. The additional stereocenter in the 3,4-dimethylhexanoic acid scaffold provides greater configurational diversity for systematic structure–activity relationship (SAR) studies. The increased number of stereoisomers also raises the bar for stereoselective synthesis, making procurement of a specific pre-synthesized enantiomerically enriched building block a strategic choice that cannot be replicated by the natural amino acid alone.

Stereochemistry Conformational restraint Peptidomimetic design

Procurement Purity Specification: Racemic 2-Amino-3,4-dimethylhexanoic Acid

The racemic mixture (CAS 1934378-11-6) is commercially sourced at a minimum purity of 98% (HPLC), with batch-specific QC documentation (NMR, HPLC, GC) available from the supplier Bidepharm . In contrast, many positional analogs such as 2-amino-5,5-dimethylhexanoic acid are frequently supplied at ≥95% purity . While this 3-percentage-point difference is modest, it translates to ≤2% total unidentified impurities in the 3,4-dimethyl compound versus ≤5% in the 5,5-dimethyl analog—a factor that may be material when trace impurities interfere with sensitive catalytic or biological assays.

Purity specification Quality control Research procurement

Predicted Acid Dissociation Constant (pKₐ): Distinguishing Steric Environment from the 3,3-Dimethyl Isomer

The predicted pKₐ (carboxylic acid) for (2S)-2-amino-3,4-dimethylhexanoic acid is 2.58 ± 0.25 [1]. The analogous 2-amino-3,3-dimethylhexanoic acid isomer, which features a gem-dimethyl-substituted β-carbon (quaternary center), exhibits a marginally higher predicted pKₐ of 2.65 ± 0.30 owing to increased steric shielding of the carboxylate group by the geminal methyl substituents [2]. Although the difference is small (ΔpKₐ ≈ −0.07), it may become relevant in fine-tuning the protonation state at near-neutral pH when comparing peptide coupling efficiencies or metal-chelation properties.

Acid-base property Ionization state Peptide coupling

Best-Applicable Scenarios for 2-Amino-3,4-dimethylhexanoic Acid Based on Current Evidence


Peptide Conformational Constraint and Stability Engineering

Incorporation of 2-amino-3,4-dimethylhexanoic acid into synthetic peptides can introduce localized steric bulk at the peptide backbone via vicinal dimethyl substitution at C3 and C4, which is predicted to restrict ψ and φ dihedral angles differently than mono-methylated natural amino acids such as isoleucine [1]. This makes it a candidate building block for peptidomimetic design where enhanced proteolytic stability is sought through conformational restriction—a strategy validated in the broader class of β- and γ-branched non-proteinogenic amino acids used in cyclodepsipeptide natural product synthesis, such as AHDMHA [2].

Stereochemical SAR Library Expansion

With three chiral centers providing an 8-isomer configurational space, the compound enables systematic exploration of stereochemistry–activity relationships in peptide ligand optimization campaigns. Researchers who have exhausted the 4-isomer space of natural isoleucine can procure the (2S)-enantiomer of 2-amino-3,4-dimethylhexanoic acid as a pre-resolved building block, avoiding the need for in-house chiral separation and accelerating the SAR iteration cycle [1].

Hydrophobic Tuning of Peptide–Membrane Interactions

The predicted increase in lipophilicity (ΔXLogP3 ≈ +1.2 vs. unbranched norleucine) suggests utility in peptides where enhanced membrane interaction or passive permeability is desired. While not directly validated in cellular assays for this specific compound, the class-level evidence from dimethyl-branched amino acids in cyclodepsipeptide antibiotics supports the hypothesis that strategically placed methyl groups modulate peptide–lipid bilayer interactions [1][2].

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